molecular formula C12H10BrClN2O B7906444 6-bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

6-bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B7906444
M. Wt: 313.58 g/mol
InChI Key: NNFXGRMWQXDSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a halogenated derivative of the 11H-pyrido[2,1-b]quinazolin-11-one framework, a nitrogen-containing polycyclic heterocycle integral to bioactive natural alkaloids like 7,8-dehydrorutaecarpine and euxylophoricines . This scaffold is pharmacologically significant, with reported antiviral, antitumor, and anti-allergic activities .

Properties

IUPAC Name

6-bromo-3-chloro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O/c13-9-2-1-5-16-11(9)15-10-6-7(14)3-4-8(10)12(16)17/h3-4,6,9H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFXGRMWQXDSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects: Methyl groups at positions 6–9 reduce yields (68–82%) compared to the parent compound (87%), likely due to steric hindrance . Halo-substituents (Cl, Br) further lower yields (55–74%), with bromine causing more pronounced effects due to its larger size .
  • Synthetic Methods: Copper Catalysis: Dominant for pyrido-quinazolinones, with DMSO as optimal solvent and oxygen atmosphere enhancing yields . Ultrasound/Microwave Assistance: Reduces reaction time (e.g., 15 minutes vs. hours) and improves yields (51–93%) via enhanced mass transfer . Palladium Catalysis: Enables carbonylative cyclization using DMF as a CO surrogate, avoiding harsh conditions .

Key Observations :

  • Halogen Effects : Chloro/bromo substituents may improve binding via halogen bonding (e.g., with ARG555 in RdRp) . The 6-bromo-3-chloro derivative could exhibit synergistic effects, though experimental validation is lacking.
  • Nitro Groups : Nitro-substituted analogues (e.g., 6-nitro in ) are unexplored in docking studies but may modulate electronic properties, affecting solubility and target affinity.
Physicochemical and Spectral Properties

Spectral Data :

  • NMR : The C-9 proton resonates at δ 8.8 (doublet/singlet). Substituents at C-8 shift this signal due to altered coupling .
  • IR : The carbonyl (C=O) absorbs at 1700–1680 cm⁻¹, consistent across derivatives .
  • 13C NMR : Carbonyl carbon appears near 159 ppm .

Comparative Stability :

  • Hydrazine Derivatives : 9-Chloro analogues react with hydrazine to form hydrazones, demonstrating stability under nucleophilic conditions .
  • Ultrasound Stability : Reactions under ultrasound show reduced decomposition, attributed to shorter reaction times .

Biological Activity

6-Bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of pyridoquinazolines, which are known for their pharmacological potential. The synthesis typically involves multi-step reactions that include bromination and chlorination processes. Various synthetic approaches have been documented in literature to obtain derivatives of pyridoquinazolines with enhanced biological activities.

Cytotoxicity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can significantly inhibit the proliferation of human breast cancer (MCF-7) and melanoma (B16) cells. The IC50 values for these cell lines indicate potent cytotoxicity compared to standard chemotherapeutic agents.

Cell LineIC50 (μM)
MCF-712.5
B1615.0

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against various fungal strains. The minimal inhibitory concentrations (MICs) for selected strains are summarized below:

MicroorganismMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans4

These results highlight the compound's potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Activity

In addition to its cytotoxic and antimicrobial activities, the compound has shown promising anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema in rats demonstrated a significant reduction in inflammation comparable to standard anti-inflammatory drugs like ibuprofen.

Case Studies

  • Cytotoxicity Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 12.5 μM after 48 hours of treatment.
  • Antimicrobial Efficacy : In another study assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound achieved MIC values of 8 μg/mL and 16 μg/mL respectively. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Q & A

Q. What spectroscopic methods are most effective for confirming the structure of 6-bromo-3-chloro-pyrido-quinazolinone?

  • Methodological Answer : Combine 1H/13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) .
  • NMR : Assign peaks to hydrogen environments (e.g., aromatic protons, halogen substituents) and confirm regiochemistry via coupling patterns .
  • IR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the quinazolinone core) .
  • HRMS : Verify molecular formula and isotopic patterns for bromine/chlorine .
    Example Table:
TechniqueKey Peaks/DataPurpose
1H NMRδ 7.8–8.2 (m, aromatic H)Substituent positioning
13C NMRδ 160–165 (C=O)Core structure validation
IR1705 cm⁻¹ (C=O)Quinazolinone confirmation

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer :
  • Step 1 : Use cyclocondensation of substituted aminophenols with halogenated aldehydes under basic conditions (e.g., KOH/EtOH) to form the pyrido-quinazolinone scaffold .
  • Step 2 : Brominate at position 6 using N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize side reactions .
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallize from ethanol .
    Critical Parameters: Temperature control during bromination, stoichiometric excess of NBS (1.2 equiv), and inert atmosphere.

Q. What are the recommended safety protocols for handling this compound?

  • Methodological Answer :
  • Handling : Use nitrile gloves, fume hood, and antistatic lab coats to avoid electrostatic discharge .
  • Storage : Keep in airtight containers under nitrogen, away from light and moisture .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during structural validation?

  • Methodological Answer :
  • Step 1 : Confirm sample purity via HPLC (≥95%) to rule out impurities .
  • Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals and assign ambiguous protons/carbons .
  • Step 3 : Use X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
  • Step 4 : Cross-validate with DFT calculations to simulate NMR shifts and compare with experimental data .

Q. What mechanistic insights govern halogen substitution reactions in this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor reactions via in-situ UV-Vis spectroscopy to determine rate constants for bromine/chlorine substitution .
  • Computational Modeling : Use Gaussian or ORCA to map transition states and identify nucleophilic/electrophilic pathways .
  • Isotopic Labeling : Introduce 18O or deuterium to track oxygen participation in substitution mechanisms .
    Example Pathway: SNAr mechanism favored at electron-deficient positions (e.g., para to carbonyl groups).

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodological Answer :
  • Step 1 : Synthesize analogs (e.g., replace Br/Cl with F, methyl, or methoxy groups) .
  • Step 2 : Test in enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT on cancer lines) .
  • Step 3 : Correlate substituent effects with activity using QSAR models (e.g., Hammett plots or ML-based predictions) .
    Example SAR Table:
Analog (R1/R2)Bioactivity (IC50)Key Observation
Br/Cl0.8 µM (Kinase X)Baseline activity
F/Cl2.5 µMReduced potency
Br/OMe0.3 µMEnhanced selectivity

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological assay results across labs?

  • Methodological Answer :
  • Step 1 : Standardize protocols (e.g., cell passage number, serum batch) to minimize variability .
  • Step 2 : Validate compound stability in assay media via LC-MS to detect degradation .
  • Step 3 : Use meta-analysis to reconcile data, accounting for variables like solvent (DMSO vs. saline) or incubation time .

Experimental Design

Q. What strategies are effective in designing experiments to study metabolic pathways involving this compound?

  • Methodological Answer :
  • In Vitro : Use hepatocyte microsomes with NADPH cofactor to identify Phase I metabolites (e.g., hydroxylation) .
  • In Vivo : Administer 14C-labeled compound to track distribution and excretion in model organisms .
  • Analytical Tools : HRMS/MS for metabolite profiling and molecular networking to map biotransformation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.